PHENYLACETYL BETA-AMINOCROTONAMIDE
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Overview
Description
PHENYLACETYL BETA-AMINOCROTONAMIDE is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a double bond. This specific compound features a phenylacetamido group attached to the but-2-enamide backbone, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYLACETYL BETA-AMINOCROTONAMIDE typically involves the following steps:
Starting Materials: Phenylacetic acid and but-2-enamide.
Reaction Conditions: The reaction may involve the formation of an intermediate, such as an acid chloride or an ester, followed by coupling with the amide.
Catalysts and Reagents: Common reagents include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide), and bases like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
PHENYLACETYL BETA-AMINOCROTONAMIDE can undergo various chemical reactions, including:
Oxidation: The double bond or the phenyl ring may be oxidized under specific conditions.
Reduction: The double bond can be reduced to form the corresponding amide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand or catalyst in certain organic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: May be explored for its therapeutic potential in treating various diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PHENYLACETYL BETA-AMINOCROTONAMIDE would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Phenylacetamido)prop-2-enamide: Similar structure with a shorter carbon chain.
(2E)-3-(2-Phenylacetamido)pent-2-enamide: Similar structure with a longer carbon chain.
Uniqueness
PHENYLACETYL BETA-AMINOCROTONAMIDE may exhibit unique properties due to the specific length of its carbon chain and the presence of the phenylacetamido group, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a range of chemical reactions, and its potential biological activity makes it a candidate for further research and development.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
(E)-3-[(2-phenylacetyl)amino]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(7-11(13)15)14-12(16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,15)(H,14,16)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLNHFUTIVCHQ-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)NC(=O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/NC(=O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858298 |
Source
|
Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246833-19-1 |
Source
|
Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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